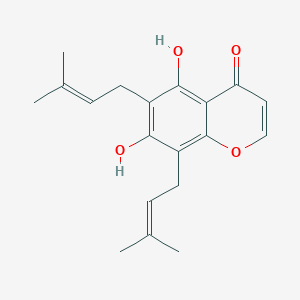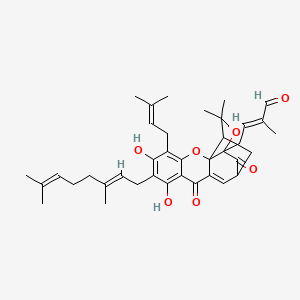
Isogambogenin
概要
説明
Isogambogenin is a naturally occurring compound found in the resin of Garcinia hanburyi, a tropical plant native to Southeast Asia. This compound belongs to the class of caged polyprenylated xanthones, which are known for their diverse biological activities. This compound has garnered significant attention due to its potent anticancer, anti-inflammatory, and antibacterial properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isogambogenin typically involves the extraction of the resin from Garcinia hanburyi. The resin is then subjected to various chromatographic techniques to isolate and purify this compound. The specific synthetic routes and reaction conditions for this compound are complex and involve multiple steps, including oxidation, reduction, and cyclization reactions.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction of the resin from Garcinia hanburyi trees. The resin is collected by making incisions in the bark of the tree and allowing the milky yellow resinous gum to exude. This resin is then processed to isolate this compound using advanced chromatographic techniques.
化学反応の分析
Types of Reactions: Isogambogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds with potentially different properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities.
科学的研究の応用
Isogambogenin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of novel xanthone derivatives with potential pharmaceutical applications.
Biology: Studied for its role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties. It has shown promise in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models.
Industry: Utilized in the development of natural dyes and varnishes due to its vibrant yellow color.
作用機序
The mechanism of action of isogambogenin involves its interaction with multiple molecular targets and pathways. It exerts its effects by:
Inhibiting Cell Proliferation: this compound induces cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antibacterial Activity: this compound disrupts bacterial cell membranes and inhibits essential bacterial enzymes, leading to bacterial cell death.
類似化合物との比較
Isogambogenin is structurally similar to other caged polyprenylated xanthones, such as:
Gambogic Acid: Known for its potent anticancer activity, but with higher toxicity compared to this compound.
Gambogenic Acid: Exhibits similar anticancer properties but differs in its specific molecular targets and pathways.
Morellic Acid: Another xanthone derivative with notable anti-inflammatory and anticancer activities.
Uniqueness of this compound: this compound stands out due to its balanced profile of biological activities and relatively lower toxicity compared to other similar compounds. Its unique structural features contribute to its diverse range of applications in scientific research and industry.
特性
IUPAC Name |
(E)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O7/c1-21(2)10-9-11-23(5)13-15-26-31(40)27(14-12-22(3)4)34-30(32(26)41)33(42)28-18-25-19-29-36(7,8)45-37(35(25)43,38(28,29)44-34)17-16-24(6)20-39/h10,12-13,16,18,20,25,29,40-41H,9,11,14-15,17,19H2,1-8H3/b23-13+,24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPSMUUXSFJTAR-OENTUMBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C=O)CC=C(C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)C/C=C(\C)/C=O)CC=C(C)C)O)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


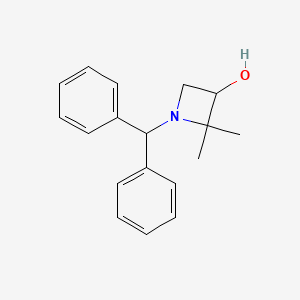
methanone](/img/structure/B3034348.png)
methanone](/img/structure/B3034349.png)
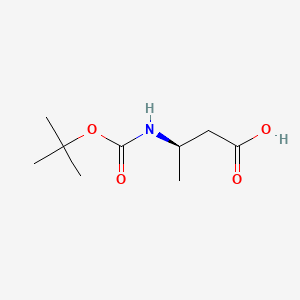
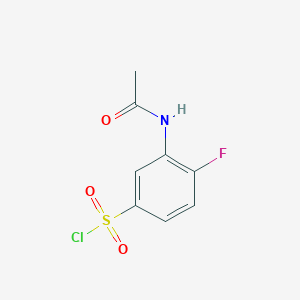
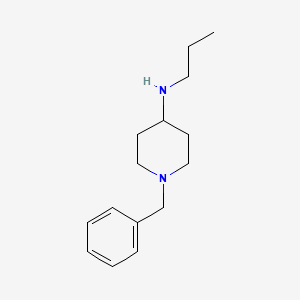
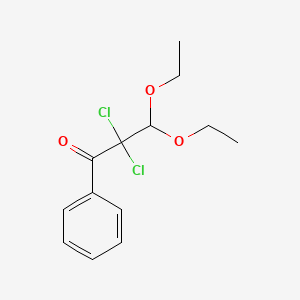

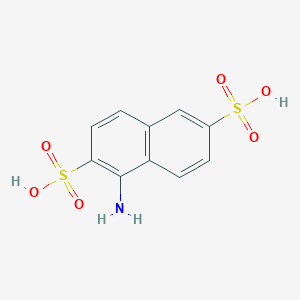
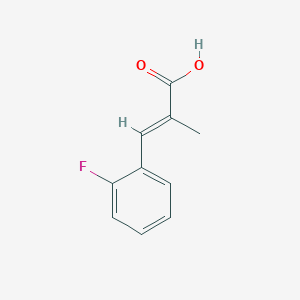

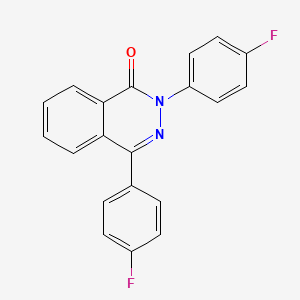
![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)
